4-Amino-1,2,4-triazolidine-3,5-dione
CAS No.: 21531-96-4
Cat. No.: VC1971851
Molecular Formula: C2H4N4O2
Molecular Weight: 116.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21531-96-4 |
---|---|
Molecular Formula | C2H4N4O2 |
Molecular Weight | 116.08 g/mol |
IUPAC Name | 4-amino-1,2,4-triazolidine-3,5-dione |
Standard InChI | InChI=1S/C2H4N4O2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) |
Standard InChI Key | BWFMTHGMFVQPSE-UHFFFAOYSA-N |
SMILES | C1(=O)NNC(=O)N1N |
Canonical SMILES | C1(=O)NNC(=O)N1N |
Introduction
Chemical Identity and Structure
4-Amino-1,2,4-triazolidine-3,5-dione (CAS No. 21531-96-4) is a five-membered heterocyclic compound belonging to the triazole family. It contains three nitrogen atoms in a five-membered ring with two carbonyl groups at positions 3 and 5 . The molecular formula is C2H4N4O2 with a molecular weight of 116.08 g/mol . The compound features an amino group (-NH2) attached to the nitrogen at position 4 of the triazolidine ring.
Nomenclature and Synonyms
The compound is known by several names in the scientific literature:
Systematic Name | Common Names | Registry Numbers |
---|---|---|
4-Amino-1,2,4-triazolidine-3,5-dione | Urazine | CAS: 21531-96-4 |
4-Amino-(4H)-1,2,4-Triazole-3,5-Diol | 4-Amino-urazole | DTXSID50286392 |
4-AMINO-4H-1,2,4-TRIAZOLE-3,5-DIOL | NSC156611 | EC: 623-217-8 |
Structural Characteristics
The structure consists of a five-membered ring with three nitrogen atoms. The nitrogen at position 4 bears an amino group, while carbons at positions 3 and 5 are part of carbonyl groups. This creates a symmetrical structure with tautomeric properties, where it can exist in different forms depending on pH and solvent conditions .
Physical and Chemical Properties
4-Amino-1,2,4-triazolidine-3,5-dione is typically found as a white crystalline solid with specific physical properties that contribute to its stability and reactivity.
Physical Properties
Property | Value | Reference |
---|---|---|
Physical state | White crystalline solid | |
Melting point | 269-270°C | |
Density | 1.603 g/cm³ | |
Molecular weight | 116.08 g/mol |
Chemical Properties
The compound exhibits both acidic and basic properties due to the presence of NH groups and the amino group, respectively. The NH groups in the ring can donate protons in basic media, while the amino group can accept protons in acidic environments .
The two carbonyl groups present in the molecule make it susceptible to nucleophilic attack, which is relevant for its reactivity in various chemical transformations. The compound also exhibits tautomerism, which can influence its reactivity in different chemical environments .
Synthesis Methods
Several methods have been reported for the synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione, with varying yields and starting materials.
Biological Activities and Applications
4-Amino-1,2,4-triazolidine-3,5-dione has been studied for various biological activities and potential applications in medicinal chemistry.
Antibacterial and Antitumor Activity
Research indicates that 4-amino-1,2,4-triazolidine-3,5-dione and its derivatives exhibit potential antibacterial and antitumor activities. According to one study:
"A number of studies involving the antibacterial and antitumor activity of some 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and their derivatives have also been published recently" .
The heterocyclic structure with multiple nitrogen atoms provides favorable pharmacophoric features that can interact with various biological targets.
Pharmaceutical Applications
The compound has been investigated as a building block for synthesizing more complex molecules with potential pharmaceutical applications. For instance, research has explored:
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Fluoroquinolone derivatives containing the triazolidine dione moiety for cytotoxic effects against cancer cell lines
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Conjugation with other biologically active molecules to enhance their activities
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Development of novel heterocyclic systems with combined pharmacological properties
Other Applications
Beyond biological applications, 4-amino-1,2,4-triazolidine-3,5-dione has been studied in various chemical contexts:
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As a building block for complex heterocyclic compounds
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In metal complexation studies, as mentioned: "Synthesis and characterization of Co(II), Ni(II), Cu(II) and Zn(II) complexes of 4-amino-1,2,4-triazolidine-3,5-dione (urazine)"
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As a precursor for developing materials with specific properties
Chemical Reactivity and Derivatives
The reactivity of 4-amino-1,2,4-triazolidine-3,5-dione is primarily governed by its functional groups, particularly the amino group and the triazolidine ring system.
Reactivity of the Amino Group
The amino group at position 4 can participate in various reactions:
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Acylation reactions to form amide derivatives
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Alkylation to form secondary and tertiary amine derivatives
Notable Derivatives
Several derivatives of 4-amino-1,2,4-triazolidine-3,5-dione have been synthesized and studied:
Isatin Derivatives
Particularly notable is the reaction of 4-amino-1,2,4-triazolidine-3,5-dione with isatin to form isatin-3-imine derivatives, as reported:
"In the reaction of compounds 3a-d with isatin we obtained the expected isatin-3-imines 4. The structures of the isatin-3-imines were verified by the presence in the IR spectra of two different C=O absorbtion bands at around 1700 cm-1 and C=N bands near 1690 cm-1" .
These isatin derivatives have shown promising biological activities in various screening assays.
Classification | Details |
---|---|
Hazard pictogram | GHS07 (Warning) |
Hazard statements | H302: Harmful if swallowed |
H315: Causes skin irritation | |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation |
Precautionary Statements | Description |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P264 | Wash hands thoroughly after handling |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
Analytical Characterization
Various analytical techniques have been employed to characterize 4-Amino-1,2,4-triazolidine-3,5-dione and confirm its structure.
Infrared Spectroscopy (IR)
IR spectroscopy reveals characteristic absorption bands for 4-Amino-1,2,4-triazolidine-3,5-dione:
Nuclear Magnetic Resonance (NMR)
Based on data from related compounds, the NMR profile would typically include:
Crystallographic Data
While specific crystallographic data for 4-Amino-1,2,4-triazolidine-3,5-dione is limited in the provided search results, studies on related compounds indicate that these heterocycles typically crystallize in monoclinic or orthorhombic systems with hydrogen bonding networks playing a significant role in crystal packing .
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